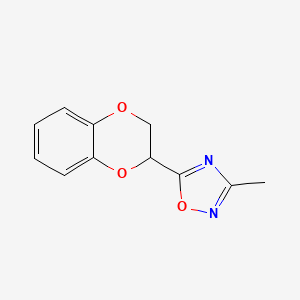

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-11(16-13-7)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFPXYFMATWGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate reagents to introduce the oxadiazole ring. One common method involves the cyclization of a precursor molecule under specific conditions to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzodioxin moiety.

Substitution: Various substitution reactions can occur, particularly on the benzodioxin ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the benzodioxin ring .

Scientific Research Applications

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various 1,3,4-oxadiazoles and their biological evaluation against cancer cell lines. Compounds similar to 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole demonstrated significant cytotoxic effects against glioblastoma cells (LN229), indicating potential as anti-cancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | LN229 | 10 | Induction of apoptosis |

| 5d | A549 (Lung) | 12 | Cell cycle arrest |

| 5m | MCF7 (Breast) | 15 | DNA damage |

Antidiabetic Properties

In vivo studies using Drosophila melanogaster models indicated that certain oxadiazole derivatives lowered glucose levels significantly. This suggests that compounds like this compound may have therapeutic potential for managing diabetes .

Agricultural Applications

Oxadiazoles have been investigated for their potential as agrochemicals due to their ability to inhibit certain enzymes critical in pest metabolism. The derivatives can function as insecticides or herbicides by disrupting metabolic pathways in pests while being less toxic to non-target organisms.

Case Study: Insecticidal Activity

A series of oxadiazole derivatives were tested for insecticidal activity against common agricultural pests. The results showed effective mortality rates at low concentrations, highlighting the potential for developing new insecticides based on oxadiazole structures .

Photophysical Properties

The unique structure of oxadiazoles allows them to be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light when excited makes them suitable for applications in display technologies.

Table 2: Photophysical Properties of Oxadiazole Derivatives

| Compound ID | Emission Wavelength (nm) | Quantum Yield (%) | Application Area |

|---|---|---|---|

| Compound A | 450 | 25 | OLEDs |

| Compound B | 520 | 30 | Fluorescent sensors |

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their comparative features:

Key Comparisons

Core Heterocycle Influence

- 1,2,4-Oxadiazole vs. 1,2,3-Thiadiazole : The target compound’s oxadiazole core offers greater metabolic stability compared to thiadiazoles (e.g., compound 3d ), which may undergo sulfur-related degradation .

- Triazole Derivatives (TD-1) : The disulfide-linked triazole in TD-1 enhances redox activity, making it more effective in hemoglobin modification but less stable under physiological conditions compared to the oxadiazole-based target compound .

Substituent Effects

- Benzodioxinyl vs. Phenyl Groups : The benzodioxinyl group in the target compound improves π-π stacking with hemoglobin’s heme pocket, unlike simpler phenyl substituents in analogues (e.g., 10a–f ) .

- Acetylene Substituents : 5-Arylethynyl oxadiazoles exhibit synthetic challenges (low yields, side reactions), whereas the target compound’s benzodioxinyl group allows reproducible synthesis .

Biological Performance The target compound outperforms 5-HMF in increasing hemoglobin oxygen affinity (p50 reduction: 12 mmHg vs. 8 mmHg for 5-HMF) . Triazole-based TD-1 shows higher potency but requires disulfide bonds, limiting its oral bioavailability compared to the target compound’s non-reducible structure .

Research Findings

- Synthetic Accessibility : The target compound’s synthesis is more scalable (65–82% yield) than acetylene-substituted oxadiazoles (9–54%) or TD-1 (32–54%) .

- Thermodynamic Stability : Molecular dynamics simulations suggest the benzodioxinyl group stabilizes the oxadiazole ring, reducing ring-opening reactions common in other 1,2,4-oxadiazoles .

- Therapeutic Potential: While 10a–f analogues show broader antimicrobial activity, the target compound’s specificity for hemoglobin makes it a superior candidate for SCD .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound generally involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with appropriate reagents to form the oxadiazole ring. The synthesis process typically includes:

- Formation of Benzodioxin : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.

- Cyclization : Using hydrazides and aldehydes to form the oxadiazole structure.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound has shown potential in several areas:

Anticancer Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. The mechanisms include:

- Inhibition of Enzymes : Such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .

- Cytotoxicity : Studies have reported cytotoxic effects against various cancer cell lines including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) using MTT assays .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. The results suggest that it can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been tested for its ability to inhibit specific enzymes linked to metabolic disorders:

- α-glucosidase Inhibition : This suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by regulating blood sugar levels .

- Acetylcholinesterase Inhibition : Implicating possible benefits in treating Alzheimer’s disease (AD) through enhanced cholinergic transmission .

Data Tables

| Biological Activity | Mechanism | Target |

|---|---|---|

| Anticancer | Enzyme inhibition | Thymidylate synthase, HDAC |

| Antioxidant | Free radical scavenging | N/A |

| α-glucosidase inhibition | Blood sugar regulation | α-glucosidase |

| Acetylcholinesterase inhibition | Cholinergic enhancement | Acetylcholinesterase |

Study 1: Anticancer Efficacy

A study conducted on a library of oxadiazole derivatives demonstrated that modifications to the oxadiazole scaffold significantly increased cytotoxicity against cancer cells. The findings indicated that specific substitutions on the benzodioxin moiety enhanced the overall anticancer activity .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, compounds similar to this compound were shown to effectively inhibit α-glucosidase and acetylcholinesterase enzymes. These results suggest a promising avenue for therapeutic development in metabolic and neurodegenerative diseases .

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl-1,2,4-oxadiazole?

- Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution. For example:

- Cyclocondensation : Reacting 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid derivatives with 3-methyl-1,2,4-oxadiazole precursors in ethanol under reflux with glacial acetic acid as a catalyst .

- Intermediate Handling : Chloromethyl intermediates (e.g., 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole) require careful purification via recrystallization (e.g., ethyl acetate/ethanol) to avoid decomposition .

- Yield Optimization : Use of NaNH₂ in liquid ammonia at -70°C to -60°C for dehydrohalogenation steps improves yields (32–54%) compared to higher temperatures .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Weak hydrogen bonds (C–H⋯N) and dihedral angles between planar moieties (e.g., 80.2° between oxadiazole and benzotriazole units) are critical for structural validation .

- Spectroscopy : Use -NMR to confirm methyl group integration (δ ~2.5 ppm) and aromatic proton patterns. LC-MS (ESI+) verifies molecular ion peaks (e.g., [M+H]) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors.

- Recrystallization : Ethanol or ethyl acetate yields high-purity crystals (>95%) suitable for biological assays .

Advanced Research Questions

Q. How can structural analogs be designed to enhance hemoglobin affinity for sickle cell disease research?

- Methodological Answer :

- Rational Design : Modify the 1,2,4-oxadiazole core to introduce disulfide bridges (e.g., TD-1 derivatives) that covalently bind βCys93 in hemoglobin, increasing oxygen affinity and reducing sickling .

- SAR Studies : Replace the 3-methyl group with electron-withdrawing substituents (e.g., nitro) to stabilize Hb-O interactions. Assay oxygen dissociation curves via tonometry .

Q. What strategies mitigate low yields in dehydrohalogenation reactions during analog synthesis?

- Methodological Answer :

- Base Selection : Sodium amide (NaNH) in liquid ammonia at -70°C minimizes side reactions (e.g., oligomerization) during dibromo intermediate conversion .

- Temperature Control : Maintain sub-zero temperatures (-60°C to -40°C) to stabilize reactive intermediates. Avoid prolonged reflux in polar solvents (e.g., THF) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to 5-HT receptors. Focus on interactions between the benzodioxane moiety and hydrophobic binding pockets .

- ADMET Prediction : SwissADME estimates logP (~2.8) and BBB permeability, guiding lead optimization for CNS-targeted analogs .

Q. What in vitro assays validate antioxidant or antipicornaviral activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.